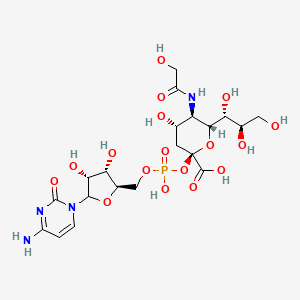

Cytidine monophosphate-N-glycoloylneuraminic acid

Description

Properties

IUPAC Name |

(2R,4S,5R,6R)-2-[[(2R,3S,4R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-hydroxy-5-[(2-hydroxyacetyl)amino]-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31N4O17P/c21-10-1-2-24(19(35)22-10)17-15(32)14(31)9(39-17)6-38-42(36,37)41-20(18(33)34)3-7(27)12(23-11(29)5-26)16(40-20)13(30)8(28)4-25/h1-2,7-9,12-17,25-28,30-32H,3-6H2,(H,23,29)(H,33,34)(H,36,37)(H2,21,22,35)/t7-,8+,9+,12+,13+,14+,15+,16+,17?,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOEWKBQADMRCLO-YKNQQZBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(OC1(C(=O)O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)C(C(CO)O)O)NC(=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H](O[C@@]1(C(=O)O)OP(=O)(O)OC[C@@H]2[C@H]([C@H](C(O2)N3C=CC(=NC3=O)N)O)O)[C@@H]([C@@H](CO)O)O)NC(=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31N4O17P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70904349 | |

| Record name | Cytidine monophosphate-N-glycoloylneuraminic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70904349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

630.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98300-80-2 | |

| Record name | Cytidine monophosphate-N-glycoloylneuraminic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098300802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cytidine monophosphate-N-glycoloylneuraminic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70904349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cytidine monophosphate-N-glycoloylneuraminic acid involves the hydroxylation of cytidine monophosphate-N-acetylneuraminic acid. This reaction is catalyzed by the enzyme cytidine monophosphate-N-acetylneuraminic acid hydroxylase, which requires cofactors such as NADH, cytochrome b5, b5 reductase, iron, and molecular oxygen . The reaction takes place in the cytosol and involves a complex mechanism .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Cytidine monophosphate-N-glycoloylneuraminic acid primarily undergoes hydroxylation reactions. The enzyme cytidine monophosphate-N-acetylneuraminic acid hydroxylase catalyzes the conversion of cytidine monophosphate-N-acetylneuraminic acid to this compound .

Common Reagents and Conditions

The hydroxylation reaction requires NADH, cytochrome b5, b5 reductase, iron, and molecular oxygen as cofactors . These reagents facilitate the conversion process in the cytosol .

Major Products Formed

The major product formed from the hydroxylation reaction is this compound .

Scientific Research Applications

Biosynthesis of N-Glycolylneuraminic Acid

CMP-N-glycoloylneuraminic acid is synthesized from CMP-N-acetylneuraminic acid through the action of the enzyme CMP-N-acetylneuraminic acid hydroxylase. This conversion is crucial for the production of Neu5Gc, which has been implicated in various biological processes and disease mechanisms.

Key Findings:

- The enzyme responsible for this conversion has been characterized in several studies, demonstrating tissue-specific expression and regulation influenced by developmental and environmental factors .

- Neu5Gc is predominantly found in extracellular glycoproteins, suggesting its role in cell-cell interactions and signaling .

Role in Immunology

Neu5Gc has garnered attention for its potential implications in immunology, particularly regarding its interaction with the human immune system. Since humans lack the enzyme necessary to synthesize Neu5Gc, its presence can provoke immune responses.

Research Insights:

- Studies indicate that the incorporation of Neu5Gc into human tissues may contribute to autoimmune diseases and cancer progression by eliciting anti-Neu5Gc antibodies .

- The compound's ability to modulate immune responses makes it a target for therapeutic interventions aimed at autoimmune disorders .

Synthetic Biology Applications

CMP-N-glycoloylneuraminic acid is utilized in synthetic biology for the enzymatic sialylation of glycans. This process is essential for creating glycoproteins with specific sialic acid modifications.

Applications:

- It serves as a substrate for sialyltransferases, facilitating the synthesis of complex glycoconjugates .

- One-pot multienzyme reactions incorporating CMP-N-glycoloylneuraminic acid have been developed to streamline the synthesis of Neu5Gc-containing glycosides, enhancing efficiency in glycan engineering .

Case Study 1: Sialylation in Cancer Therapy

A study demonstrated that Neu5Gc-modified glycoproteins could enhance the efficacy of cancer vaccines by improving antigen presentation and T-cell activation. The incorporation of CMP-N-glycoloylneuraminic acid into vaccine formulations showed promising results in preclinical models .

Case Study 2: Autoimmune Disease Mechanisms

Research has shown that individuals with autoimmune diseases often have elevated levels of anti-Neu5Gc antibodies. This correlation suggests that CMP-N-glycoloylneuraminic acid and its derivatives may play a role in disease pathology and could be targeted for therapeutic strategies .

Data Summary

| Application Area | Key Findings | Implications |

|---|---|---|

| Biosynthesis | Essential for Neu5Gc production | Influences cell signaling and interactions |

| Immunology | Can provoke immune responses | Potential target for autoimmune therapies |

| Synthetic Biology | Substrate for sialyltransferases | Enhances glycan engineering capabilities |

| Cancer Therapy | Improves vaccine efficacy | Promising avenue for cancer immunotherapy |

| Autoimmune Diseases | Elevated anti-Neu5Gc antibodies observed | Insight into disease mechanisms |

Mechanism of Action

Cytidine monophosphate-N-glycoloylneuraminic acid exerts its effects by participating in the formation of sialylated glycoproteins and glycolipids. This modification plays a crucial role in cell-cell communication and immune responses . The enzyme cytidine monophosphate-N-acetylneuraminic acid hydroxylase catalyzes the conversion of cytidine monophosphate-N-acetylneuraminic acid to this compound, which is then incorporated into glycan chains .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Properties of CMP-Linked Sialic Acids

Enzymatic Specificity and Substrate Utilization

CMP-sialic acid synthetases exhibit species-dependent substrate preferences:

- Hog submaxillary gland synthetase catalyzes both CMP-Neu5Ac and CMP-Neu5Gc synthesis, showing broad substrate flexibility .

- Haemophilus ducreyi synthetase uniquely utilizes both Neu5Ac and Neu5Gc, unlike most bacterial enzymes specific to Neu5Ac .

- Murine CMAH demonstrates tissue-specific activity, with highest expression in liver, regulating Neu5Gc levels in glycoconjugates .

Table 2: Enzyme Activities Across Species

Metabolic and Evolutionary Context

- Evolutionary Loss in Humans: The CMAH pseudogenization in humans ~2–3 million years ago eliminated endogenous Neu5Gc production, creating a species-specific "xeno-autoantigen" when consumed from animal products .

- Biosynthetic Crossroads : CMP-Neu5Ac serves as a precursor for CMP-Neu5Gc in mammals with functional CMAH, highlighting a metabolic branching point absent in humans .

- Pathogen Adaptation : Bacteria like H. ducreyi exploit Neu5Gc incorporation to mimic host glycans, evading immune detection .

Biological Activity

Cytidine monophosphate-N-glycoloylneuraminic acid (CMP-Neu5Gc) is a derivative of the sialic acid N-glycolylneuraminic acid (Neu5Gc), which plays a crucial role in various biological processes, particularly in cell signaling, immune response, and pathogen interaction. This article explores the biological activity of CMP-Neu5Gc, its synthesis, and its implications in health and disease.

1. Overview of CMP-Neu5Gc

CMP-Neu5Gc is synthesized from CMP-N-acetylneuraminic acid (CMP-Neu5Ac) through the action of the enzyme CMP-N-acetylneuraminic acid hydroxylase (CMAH), which is absent in humans due to a genetic mutation. This absence results in humans not being able to synthesize Neu5Gc endogenously, although it can be incorporated from dietary sources or produced by certain bacteria .

2. Synthesis and Metabolism

The biosynthesis of CMP-Neu5Gc involves several key steps:

- Activation : Neu5Ac is converted to CMP-Neu5Ac, which serves as a high-energy donor for the attachment of Neu5Ac to glycoproteins and glycolipids.

- Hydroxylation : CMP-Neu5Ac is hydroxylated to form CMP-Neu5Gc, facilitated by CMAH.

- Incorporation : CMP-Neu5Gc is then utilized by sialyltransferases to form sialylated glycoconjugates that are critical for various cellular functions .

3. Biological Functions

CMP-Neu5Gc and its derivatives are involved in several biological activities:

3.1 Cell Signaling and Interaction

Sialic acids, including Neu5Gc, are located at the terminal ends of glycan chains on glycoproteins and glycolipids. They play a significant role in modulating cell-cell interactions, influencing immune responses, and facilitating pathogen adhesion .

3.2 Immune Response

Neu5Gc has been implicated in immune modulation. Studies have shown that Neu5Gc-containing glycoconjugates can influence the activation of immune cells and may be involved in the evasion of immune detection by pathogens .

3.3 Pathogen Interaction

Certain pathogens exploit sialic acids for adhesion and invasion. For instance, bacteria may bind to sialylated receptors on host cells, utilizing Neu5Gc for enhanced virulence .

4.1 Accumulation in the Brain

Recent studies have demonstrated that Neu5Gc accumulates preferentially in the brain compared to Neu5Ac. In vivo experiments using radiolabeled 14C-Neu5Gc showed significant uptake into brain tissues, suggesting a potential role in neurological functions or pathologies .

4.2 Role in Cancer

Neu5Gc has been associated with various cancers due to its presence on tumor cells derived from dietary sources or microbial synthesis. Research indicates that tumors expressing Neu5Gc may evade immune surveillance, leading to enhanced tumor progression .

5. Conclusion

This compound plays a vital role in numerous biological processes through its involvement in cell signaling, immune modulation, and pathogen interaction. Although humans cannot synthesize it endogenously due to genetic mutations, its dietary incorporation and role in disease processes underscore its significance in health and disease contexts.

Q & A

Q. How can researchers reconcile conflicting reports on Neu5Gc’s involvement in cancer progression?

- Methodological Answer : Perform meta-analyses of transcriptomic datasets (e.g., TCGA) to correlate CMAH expression with cancer stage. Use isogenic cancer cell lines (CMAH+/+ vs. CMAH−/−) to isolate Neu5Gc’s effects on tumor growth in xenograft models. Cross-validate with immunohistochemistry for Neu5Gc in patient tumor microarrays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.